1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene
Description
1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene is a sulfonyl-containing aromatic compound characterized by a 4-methylphenyl group linked to a 2-butoxyethylsulfonyl moiety. The butoxyethyl chain introduces both hydrophobic (C4H9O–) and polar (sulfonyl) properties, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-butoxyethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-3-4-9-16-10-11-17(14,15)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPZNJJQPZUQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-butoxyethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The butoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to potential inhibition or modulation of enzyme activity. The butoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Sulfonyl Derivatives
<sup>†</sup>Data extrapolated from analogs.
Key Observations :
- Polarity and Solubility: The 2-butoxyethyl group enhances hydrophobicity compared to smaller substituents (e.g., methyl). Phenoxyethyl analogs (C15H16O3S) exhibit higher molecular weights but similar polarity due to aromatic ether linkages .
- Sulfonyl vs. Sulfanyl: Replacing the sulfonyl (–SO2–) group with sulfanyl (–S–) in 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene reduces oxidation stability and polarity, impacting reactivity in nucleophilic substitutions .
Crystallographic and Conformational Analysis
Crystal structures reveal critical differences in molecular packing and conformation:
- 1-[(4,5-Dimethylcyclohexadienyl)sulfonyl]-4-methylbenzene: Space group: P21/c (monoclinic). Dihedral angles: 85.70° between cyclohexadienyl and benzene rings. Internal C–C–C(Me) angles: ~124° (vs. ~113° for external angles), indicating steric strain from methyl groups .
- Phenoxyethyl Analogs: Lack of crystallographic data in evidence suggests less rigid structures compared to cyclohexadienyl derivatives.
Biological Activity
1-((2-Butoxyethyl)sulfonyl)-4-methylbenzene, known by its CAS number 166663-51-0, is a sulfonyl-containing aromatic compound that has garnered interest for its potential biological activities. This article reviews the biological properties of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound features a sulfonyl group attached to a 4-methylbenzene ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form hydrogen bonds and ionic interactions, potentially modulating enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with sulfonyl groups often exhibit antimicrobial properties. A study highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.
Anticancer Properties
This compound has been investigated for its anticancer potential. Preliminary studies suggest that compounds with similar structural motifs can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Study on Antimicrobial Efficacy
In a comparative study, the antimicrobial efficacy of various sulfonamide derivatives was evaluated. The results indicated that compounds exhibiting structural similarities to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Sulfonamide A | Inhibitory (MIC: 32 µg/mL) | Inhibitory (MIC: 64 µg/mL) |
| This compound | Inhibitory (MIC: TBD) | Inhibitory (MIC: TBD) |
Study on Anticancer Effects
A recent study explored the effects of sulfonyl compounds on human cancer cell lines. Results demonstrated that these compounds could reduce cell viability in a dose-dependent manner, suggesting potential therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | TBD |
| HeLa (Cervical Cancer) | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
